Ircinin II

説明

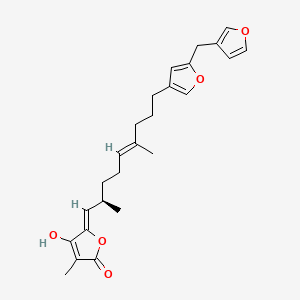

Structure

3D Structure

特性

CAS番号 |

35761-52-5 |

|---|---|

分子式 |

C25H30O5 |

分子量 |

410.5 g/mol |

IUPAC名 |

(5Z)-5-[(E,2R)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one |

InChI |

InChI=1S/C25H30O5/c1-17(6-4-8-18(2)12-23-24(26)19(3)25(27)30-23)7-5-9-20-13-22(29-16-20)14-21-10-11-28-15-21/h6,10-13,15-16,18,26H,4-5,7-9,14H2,1-3H3/b17-6+,23-12-/t18-/m1/s1 |

InChIキー |

YIWFEASCLZQHBJ-WCAMTQCTSA-N |

異性体SMILES |

CC1=C(/C(=C/[C@H](C)CC/C=C(\C)/CCCC2=COC(=C2)CC3=COC=C3)/OC1=O)O |

正規SMILES |

CC1=C(C(=CC(C)CCC=C(C)CCCC2=COC(=C2)CC3=COC=C3)OC1=O)O |

製品の起源 |

United States |

Isolation, Purification, and Advanced Spectroscopic Elucidation of Ircinin Ii

Bioprospecting and Targeted Collection of Irciniidae Sponges

The initial step in obtaining Ircinin II involves the targeted collection of marine sponges from the family Irciniidae. These sponges are recognized as a rich source of sesterterpenes, including the ircinins. Species such as Ircinia oros have been specifically identified as containing Ircinin I and II. capes.gov.brvliz.bevliz.betandfonline.com Collection is typically performed by SCUBA diving from various marine environments, including cave walls at depths ranging from 5 to 30 meters. vliz.bevliz.be After collection, sponge samples are often rinsed with sterile seawater to remove debris and associated organisms. vliz.bevliz.be To minimize degradation of chemical constituents, the collected material is frequently frozen, often at -20°C, until further processing. vliz.be Some protocols also involve washing the sponge samples with ethanol (B145695) to remove surface microflora. vliz.be The clean material is then typically freeze-dried and chopped into smaller pieces to facilitate extraction. vliz.bevliz.be

Sophisticated Extraction and Initial Fractionation Methodologies

The extraction of Ircinin II from the sponge matrix employs sophisticated methodologies to isolate the desired compounds from a complex mixture of marine natural products. A common approach involves exhaustive extraction of the freeze-dried sponge material at room temperature using solvent mixtures such as CH2Cl2/MeOH (2:1, v/v). vliz.bevliz.be This process is often repeated multiple times to ensure efficient extraction of metabolites. vliz.be The combined organic extracts are then typically evaporated under vacuum at low temperatures to yield a crude extract residue. vliz.bevliz.be

Initial fractionation of the crude extract is a crucial step to reduce complexity before more advanced purification. Vacuum chromatography using silica (B1680970) gel is a frequently employed technique for this purpose. vliz.be A step-wise gradient solvent system, starting with non-polar solvents like cyclohexane (B81311) and gradually increasing the polarity with solvents such as ethyl acetate (B1210297), is used to elute different classes of compounds. vliz.be This initial fractionation helps to separate the furanosesterterpenes, including Ircinin II, into enriched fractions.

Other extraction methods mentioned in the literature include extraction with 95% ethanol followed by partitioning with dichloromethane. vliz.bevliz.be The resulting aqueous and organic phases are then processed further, often involving lyophilization of the aqueous phase and concentration of the organic phase under vacuum. vliz.bevliz.be

Advanced Chromatographic Purification Strategies

Following initial fractionation, advanced chromatographic techniques are essential to isolate pure Ircinin II from the enriched fractions. These strategies focus on achieving high separation efficiency based on the subtle differences in the physicochemical properties of closely related compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely utilized for the final purification of Ircinin II. vliz.bevliz.besemanticscholar.org HPLC provides high resolution, enabling the separation of Ircinin II from other co-eluting compounds, including its isomers like Ircinin I. Preparative HPLC is often employed to obtain sufficient quantities of the pure compound for structural elucidation and biological testing. The specific stationary phase and mobile phase compositions are optimized based on the properties of Ircinin II and the complexity of the fraction being purified.

Flash Column and Gel Chromatography Techniques

In addition to HPLC, other chromatographic methods such as flash column chromatography and gel chromatography are also applied in the purification process. vliz.benih.gov Flash column chromatography, typically performed on silica gel, is often used as an intermediate purification step after initial fractionation and before HPLC. vliz.benih.gov Elution is carried out using gradient solvent systems, similar to vacuum chromatography, but with finer control over solvent composition and flow rate. nih.gov Gel chromatography, using materials like Sephadex LH-20, can also be employed, often with solvent systems such as CHCl3/MeOH (1:1), to separate compounds based on size and polarity. nih.gov These techniques, used individually or in combination, contribute to the progressive isolation and purification of Ircinin II.

Structural Elucidation through Integrated Spectroscopic Approaches

The definitive determination of the chemical structure of Ircinin II relies on the integrated analysis of data obtained from various spectroscopic techniques. capes.gov.brvliz.benih.govnih.govmeasurlabs.com This approach provides comprehensive information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for marine natural products like Ircinin II. capes.gov.brvliz.benih.govnih.govmeasurlabs.comacs.org Both 1D and 2D NMR experiments are crucial for assigning the complete structure.

1D NMR Spectroscopy:

¹H NMR Spectroscopy: Provides information about the number, type, and chemical environment of hydrogen atoms in the molecule. The chemical shifts (δH), splitting patterns, and integration values of the signals are analyzed to identify different proton environments and their relative abundance. measurlabs.com

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms in the molecule. The chemical shifts (δC) provide insights into the hybridization and functional group environment of each carbon. measurlabs.com

2D NMR Spectroscopy: 2D NMR techniques provide connectivity information between atoms, which is essential for piecing together the molecular structure. Common 2D NMR experiments used in the elucidation of compounds like Ircinin II include:

¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between coupled protons, helping to establish proton spin systems. researchgate.netwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, allowing for the assignment of carbon signals based on known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about connectivity across quaternary carbons and through multiple bonds. researchgate.net

By analyzing the combined data from these NMR experiments, researchers can assign signals to specific atoms in the molecule and determine the connectivity between them, leading to the complete structural assignment of Ircinin II. capes.gov.brvliz.benih.govnih.govmeasurlabs.com Comparison of the obtained spectral data with published values for known compounds, such as Ircinin I, is also a common practice to confirm structural features and identify differences. vliz.beresearchgate.net

Other spectroscopic techniques often used in conjunction with NMR include High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition, and Infrared (IR) and Ultraviolet (UV) spectroscopy to identify functional groups and conjugated systems. vliz.bevliz.beacs.orgresearchgate.net

Here is a representative example of NMR data presentation, similar to what might be found in research articles describing the structural elucidation of Ircinin II:

| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) | COSY | HMBC |

| H-1 | C-1 | |||||

| H-2 | C-2 | |||||

| ... | ... | ... | ... | ... | ... | ... |

| H-n | C-n |

Note: The specific NMR data for Ircinin II would be presented in a research paper. This table is a general representation of how such data is organized.

Through the comprehensive application of these spectroscopic methods, the intricate structure of Ircinin II can be confidently elucidated.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition and molecular formula. epfl.ch For Ircinin II, HRMS analysis provides an accurate mass measurement that corresponds to its established molecular formula, C25H30O5. nih.gov HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions. uni-saarland.de The analysis of the isotopic distribution in the HRMS spectrum further supports the proposed molecular formula. epfl.chuni-saarland.de

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful method for determining the absolute configuration of chiral molecules like Ircinin II. researchgate.netresearchgate.netencyclopedia.pubmdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pubuniv-amu.fr The resulting ECD spectrum, with its characteristic Cotton effects (absorption or emission bands), is sensitive to the stereochemistry of the molecule. encyclopedia.pubmdpi.com Comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers allows for the assignment of the absolute configuration. researchgate.netresearchgate.netmdpi.comuniv-amu.fr For Ircinin II and related compounds, ECD spectroscopy, often coupled with computational methods, has been used to identify the absolute configuration of specific chiral centers. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for identifying the functional groups present in a molecule and analyzing its electronic transitions. mrclab.comresearchgate.netlibretexts.org

IR spectroscopy measures the vibrations of chemical bonds within a molecule. libretexts.orgmasterorganicchemistry.com Specific functional groups absorb IR radiation at characteristic frequencies, providing a unique fingerprint that helps in their identification. libretexts.orgmasterorganicchemistry.com For Ircinin II, IR spectroscopy would reveal the presence of key functional groups such as hydroxyl, carbonyl, and furan (B31954) rings through their distinctive absorption bands. researchgate.netvliz.be

UV-Vis spectroscopy, on the other hand, involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which causes electronic transitions within the molecule. mrclab.comresearchgate.netlibretexts.org This technique is particularly useful for detecting conjugated pi systems and chromophores. mrclab.comlibretexts.orgazooptics.com The UV-Vis spectrum of Ircinin II would show absorption bands related to its conjugated double bonds and the furan ring system, providing information about the extent of conjugation and the presence of these structural features. researchgate.netvliz.beazooptics.com

Application of Computational Chemistry and Quantum Mechanical Calculations in Stereochemical Analysis

Computational chemistry and quantum mechanical calculations play a crucial role in the stereochemical analysis of complex natural products like Ircinin II, especially when used in conjunction with experimental chiroptical data. researchgate.netresearchgate.netfrontiersin.orgub.edu These methods can be used to:

Calculate chiroptical spectra: Time-dependent density functional theory (TDDFT) is commonly used to calculate theoretical ECD spectra for different stereoisomers and conformers. researchgate.netresearchgate.netcas.cz

Compare calculated and experimental data: By comparing the calculated spectra with the experimental ECD spectrum, researchers can determine which stereoisomer and conformation(s) are most likely to be present, thereby assigning the absolute configuration. researchgate.netresearchgate.netmdpi.comuniv-amu.fr

The integration of computational chemistry with ECD spectroscopy has proven to be a reliable approach for the absolute configuration assignment of natural products, including sesterterpenes like Ircinin II. researchgate.netresearchgate.netfrontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ircinin II | 54724816 |

Data Tables

While specific detailed spectroscopic data (e.g., exact HRMS peaks, ECD Cotton effects, IR/UV-Vis absorption bands with intensities) for Ircinin II were not extensively provided in a format suitable for direct table generation from the search results, the principles and applications of these techniques as described in the text are summarized below. Future research publications would contain the specific numerical data obtained from experimental analyses.

Table 1: Summary of Spectroscopic Techniques Applied to Ircinin II

| Technique | Information Provided | Relevant Sections |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula and precise mass | 2.4.2 |

| Electronic Circular Dichroism (ECD) | Absolute configuration | 2.4.3 |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., OH, C=O, furan) | 2.4.4 |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of conjugated systems and chromophores | 2.4.4 |

Table 2: Role of Computational Chemistry in Stereochemical Analysis

| Computational Method | Application in Stereochemical Analysis of Ircinin II | Relevant Sections |

| Conformational Analysis | Identifying stable molecular shapes | 2.5 |

| Quantum Mechanical Calculations (e.g., TDDFT) | Predicting chiroptical properties (e.g., ECD spectra) | 2.5 |

| Comparison with Experimental Data | Validating stereochemical assignments | 2.5 |

Biosynthetic Pathways and Ecological Chemical Interactions of Ircinin Ii

Proposed Biosynthetic Routes for Sesterterpenoids in Ircinia Species

Sesterterpenoids, including the ircinins, are derived from the linear precursor geranylfarnesyl pyrophosphate (GFPP), a C25 molecule synthesized through the terpenoid biosynthetic pathway researchgate.netmdpi.com. This pathway involves the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, catalyzed by prenyltransferases researchgate.net. While the general terpenoid biosynthesis is understood, the specific routes leading to the diverse structures of sesterterpenoids in Ircinia species are still being elucidated. Studies suggest that the chemical scaffolds of Ircinia terpenes, including the linear forms like the ircinins, exhibit significant diversity researchgate.netresearchgate.net. The biosynthesis of sesterterpene tetronic acids, a family including ircinin I and II, is a subject of ongoing research mdpi.com.

Enzymatic Mechanisms Implicated in Ircinin II Production

The biosynthesis of sesterterpenoids in marine sponges involves terpene cyclases and cytochrome P450 enzymes that act on the GFPP substrate mdpi.com. While specific enzymatic mechanisms directly responsible for the production of Ircinin II have not been fully detailed in the provided search results, the broader context of sesterterpenoid biosynthesis in marine organisms points to the involvement of these enzyme classes in shaping the final compound structures through cyclization and functionalization reactions mdpi.com.

Influence of Microbial Symbionts on Ircinin II Biosynthesis

Marine sponges, including Ircinia species, are known to host dense and diverse microbial communities, which can constitute a significant portion of their biomass core.ac.uknih.gov. These microbial symbionts are increasingly recognized for their role in the production of secondary metabolites found in sponges core.ac.uknih.gov. While some studies suggest that bioactive compounds in Ircinia can be produced by symbiotic microbes, the direct involvement of microbial symbionts in the biosynthesis of Ircinin II specifically requires further investigation nih.govfrontiersin.org. The distinct microbiome composition in Ircinia hosts, compared to surrounding seawater, is indicative of close host-symbiont relationships and suggests potential metabolic contributions from the microbes core.ac.ukfrontiersin.org.

Ecological Roles of Ircinin II in the Marine Environment

Ircinin II, along with other major metabolites in Ircinia species, plays an important role in the chemical defense architecture of these sponges within the marine ecosystem researchgate.netresearchgate.net. Secondary metabolites in marine organisms serve various ecological functions, including defense against predation and prevention of biofouling nih.govnih.govresearchgate.nethilarispublisher.com.

Antifeedant Properties against Marine Predators

Ircinin II has been identified as a key metabolite contributing to the defense mechanism of Ircinia sponges against predators researchgate.netvliz.be. Studies have shown that major metabolites like ircinin I and II in Ircinia oros can significantly inhibit fish feeding researchgate.netvliz.be. When tested at natural concentrations, these compounds demonstrated high levels of antifeedant activity against generalist predatory fish such as Thalassoma pavo researchgate.netvliz.be. This chemical deterrency helps protect the sponge from being consumed in ecosystems rich in fishes researchgate.netvliz.be.

Antifouling Mechanisms against Biofouling Organisms

Biofouling, the colonization of submerged surfaces by organisms like bacteria, algae, and invertebrates, is a significant challenge for sessile marine organisms vliz.behilarispublisher.comuni-due.de. Ircinia species have developed chemical defense mechanisms, including the production of metabolites like Ircinin II, to inhibit the growth and settlement of biofouling organisms vliz.benih.gov. Ircinin I and II, as a mixture and their acetate (B1210297) derivatives, have been shown to inhibit the settlement of Balanus amphitrite cyprids nih.govhilarispublisher.comvliz.be. This antifouling activity suggests that Ircinin II contributes to keeping the sponge surface free from epibionts, which could otherwise negatively impact the sponge's health and survival vliz.benih.govvliz.be.

Preclinical Pharmacological Activities and Molecular Mechanisms of Ircinin Ii

Antiprotozoal Activity Profile

Ircinin II, a linear furanosesterterpenoid isolated from marine sponges of the genus Ircinia, has been evaluated for its potential as an antiprotozoal agent. Research has demonstrated its activity against several protozoan parasites responsible for significant human diseases.

In vitro studies have shown that Ircinin II possesses moderate antiplasmodial activity. nih.gov Testing against the protozoan parasite Plasmodium falciparum, a primary causative agent of malaria in humans, revealed inhibitory effects. The half-maximal inhibitory concentration (IC50) for Ircinin II was found to be within the range of 28-130 μM. nih.gov

Ircinin II has also been assessed for its activity against Trypanosoma species. Specifically, in vitro assays against Trypanosoma brucei rhodesiense, a parasite that causes the acute form of Human African Trypanosomiasis (sleeping sickness), demonstrated moderate trypanocidal effects. nih.gov The IC50 value for this activity was reported to be in the 28-130 μM range. nih.gov

The antiprotozoal profile of Ircinin II extends to Leishmania species. Investigations into its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, have shown moderate leishmanicidal activity. nih.govresearchgate.net The IC50 value observed in these in vitro studies was also within the 28-130 μM range. nih.gov

Interactive Table 1: In Vitro Antiprotozoal Activity of Ircinin II

| Target Parasite | Disease Caused | Activity | IC50 Range (μM) |

|---|---|---|---|

| Plasmodium falciparum | Malaria | Moderate antiplasmodial | 28-130 nih.gov |

| Trypanosoma brucei rhodesiense | Human African Trypanosomiasis | Moderate trypanocidal | 28-130 nih.gov |

Despite the documented in vitro activity of Ircinin II against various protozoan parasites, the specific molecular targets and metabolic pathways through which it exerts its effects remain to be determined. researchgate.net Current research has focused on identifying the inhibitory concentrations, but further studies are required to elucidate the precise mechanisms of action within the parasitic cells.

Anti-Inflammatory Activity Assessments

In addition to its antiprotozoal properties, the broader class of ircinin compounds has been investigated for anti-inflammatory potential, focusing on key enzymes involved in the inflammatory cascade.

Research has identified ircinin as a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme crucial in the inflammatory process through the release of arachidonic acid from cell membranes. nih.gov In vitro studies demonstrated that ircinin effectively inhibited sPLA2 from various sources, including Naja naja (Indian cobra) venom, human synovial fluid, and bee venom, with IC50 values in the micromolar (μM) range. nih.gov This level of inhibition was comparable to that of the known sPLA2 inhibitor, scalaradial. nih.gov While ircinin was found to be less active against cytosolic PLA2, its pronounced effect on secretory PLA2 highlights its potential as an inhibitor of inflammatory processes. nih.gov There is currently no specific research available detailing the inhibitory activity of Ircinin II against cyclooxygenase (COX) enzymes.

Interactive Table 2: In Vitro Inhibition of Secretory Phospholipase A2 (sPLA2) by Ircinin

| sPLA2 Source | IC50 Value | Reference |

|---|---|---|

| Naja naja venom | In the μM range | nih.gov |

| Human Synovial Recombinant | In the μM range | nih.gov |

| Bee Venom | In the μM range | nih.gov |

Modulation of Cellular Signaling Pathways in Inflammatory Responses

Research into the anti-inflammatory mechanisms of sesterterpenes from the Ircinia genus has identified key interactions with cellular signaling pathways. Studies on ircinin, a natural mixture of the isomers Ircinin I and Ircinin II, have demonstrated its ability to inhibit phospholipase A2 (PLA2) activity. researchgate.net PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators like leukotrienes and prostaglandins.

The inhibitory action of ircinin was observed against several types of secretory PLA2, with potencies in the micromolar range. researchgate.net This suggests that a primary anti-inflammatory mechanism of ircinin is the suppression of the initial steps of the arachidonic acid pathway, thereby reducing the synthesis of downstream inflammatory molecules.

| Enzyme Source | Ircinin IC₅₀ (μM) |

|---|---|

| Naja naja venom PLA2 | 10 |

| Human synovial recombinant PLA2 | 15 |

| Bee venom PLA2 | 30 |

| Zymosan-injected rat air pouch PLA2 | 10 |

Data derived from a study on ircinin, a mixture of Ircinin I and II. researchgate.net

Neutrophil Activation Inhibition Studies

Ircinin has been shown to modulate the functional responses of human neutrophils, which are key cells in the acute inflammatory response. A significant effect observed is the potent and dose-dependent inhibition of leukotriene B4 (LTB4) release from stimulated human neutrophils. researchgate.net LTB4 is a powerful chemoattractant and activator of neutrophils, and its suppression points to a mechanism for reducing leukocyte infiltration at inflammatory sites.

In contrast to its strong effect on LTB4 release, ircinin demonstrated only weak effects on superoxide generation and degranulation in human neutrophils. researchgate.net However, in an in vivo model of zymosan-induced inflammation in a rat air pouch, ircinin reduced myeloperoxidase levels in a dose-dependent manner, indicating a decrease in neutrophil accumulation in the inflamed tissue. researchgate.net

Antimicrobial Activity Spectrum

While metabolites from the Ircinia genus are known to possess antimicrobial properties, specific data detailing the minimum inhibitory concentration (MIC) of purified Ircinin II against a broad range of bacterial strains are not extensively documented in the available literature. researchgate.net A mixture of Ircinin I and Ircinin II has been noted for its general antimicrobial and antifouling activities, which prevent the settlement of marine organisms. researchgate.netnih.gov

The precise molecular mechanism by which Ircinin II exerts its antimicrobial effects has not been fully elucidated. However, studies on the broader class of sesterterpenoids suggest various potential mechanisms, including the disruption of cell membrane integrity and inhibition of essential enzymes. researchgate.net Research on Ircinin II's antiprotozoal activity provides some insight into its potential as an anti-infective agent. In one study, Ircinin II demonstrated moderate activity against several protozoan parasites.

| Protozoan Parasite | Ircinin II IC₅₀ (μM) |

|---|---|

| Trypanosoma brucei rhodesiense | 50 |

| Trypanosoma cruzi | >130 |

| Leishmania donovani | 42 |

| Plasmodium falciparum | 31 |

Data derived from a study on the antiprotozoal activity of Ircinin II.

Anticancer Activity in In Vitro Models

Following extensive literature searches, no specific scientific studies providing in vitro cytotoxicity data (such as IC₅₀ values) for the purified chemical compound Ircinin II against cancer cell lines were identified. While various extracts and other related metabolites from sponges of the Ircinia genus have been shown to possess cytotoxic properties against cell lines such as K562, MOLT-4, and SUP-T1, the specific contribution and efficacy of Ircinin II remain uncharacterized in the reviewed literature. nih.govnih.gov Therefore, a data table on the anticancer activity of Ircinin II cannot be provided.

Cellular Growth Inhibition in Cancer Cell Lines

Currently, there is no specific data available in the scientific literature detailing the cellular growth inhibitory effects of Ircinin II on particular cancer cell lines. Studies on related compounds, such as a mixture of Ircinin I and Ircinin II, have been noted, but the distinct contribution of Ircinin II to cytotoxicity has not been individually characterized or quantified with specific GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values against a panel of cancer cells nih.gov.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

The molecular mechanisms through which Ircinin II may induce programmed cell death have not been specifically elucidated. Detailed investigations into apoptotic pathways, including the analysis of key protein families like the Bcl-2 family, the release of cytochrome c, or the activation of caspases following treatment with isolated Ircinin II, are not present in the available research.

Cell Cycle Perturbation Analysis

Specific analysis of how Ircinin II perturbs the cell cycle in cancer cell lines is not available in the current body of scientific literature. Consequently, there are no findings on whether Ircinin II induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or on its effects on the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Cancer-Related Signaling Pathways

Research detailing the specific effects of Ircinin II on cancer-related signaling pathways is currently unavailable. The modulation of critical pathways involved in cell proliferation, survival, and metastasis has not been investigated for this specific compound.

Enzyme Inhibition Studies and Cellular Targets

Identification of Specific Enzyme Targets

The most significant biological activity reported for ircinins involves enzyme inhibition. Research on a compound identified as "ircinin," without differentiation between Ircinin I and Ircinin II, has shown it to be an inhibitor of phospholipase A₂ (PLA₂) nih.gov. This enzyme is crucial in inflammatory processes as it mobilizes precursors for mediators like eicosanoids nih.gov. The inhibitory action was observed against PLA₂ from various sources, indicating a potential role as an anti-inflammatory agent nih.gov.

The table below summarizes the reported inhibitory concentrations of "ircinin" against different types of phospholipase A₂.

| Enzyme Source | IC₅₀ (µM) |

| Naja naja (Cobra) Venom PLA₂ | ~5 |

| Human Synovial Recombinant PLA₂ | ~10 |

| Bee Venom PLA₂ | ~10 |

| Zymosan-injected Rat Air Pouch PLA₂ | ~20 |

| Human Monocyte Cytosolic PLA₂ | >30 |

Kinetic Studies of Enzyme Inhibition

Detailed kinetic studies to determine the precise mechanism of enzyme inhibition by Ircinin II (e.g., competitive, non-competitive, or uncompetitive) and to calculate its inhibition constant (Kᵢ) have not been reported. Such studies are essential for understanding the dynamics of the interaction between Ircinin II and its potential enzyme targets.

Synthetic Strategies, Analog Development, and Structure Activity Relationships Sar of Ircinin Ii

Total Synthesis Approaches to Ircinin II and Related Sesterterpenoids

Total synthesis of complex natural products like Ircinin II involves constructing the molecule from simpler, commercially available precursors through a series of chemical reactions. This approach allows for the confirmation of the proposed structure of the natural product and provides a route to obtain larger quantities than available from natural sources. researchgate.netresearchgate.netnih.govwikipedia.orgchemrxiv.orgrsc.orgchemrxiv.org While specific details on the total synthesis of Ircinin II were not extensively detailed in the search results, the total synthesis of related furanosesterterpenoids, such as ircinin-4 and ircinialactam J, has been reported. researchgate.netthieme-connect.com These syntheses often involve key steps to construct the furan (B31954) ring and the polyunsaturated carbon chain with defined stereochemistry. For instance, the total synthesis of ircinin-4 utilized a palladium-catalyzed reaction as a key step for constructing the furan derivative. thieme-connect.comgeomar.de The total synthesis of ircinialactam J, another sesterterpene from Ircinia, involved regio- and stereoselective construction of double bonds and a stereoselective aldol (B89426) condensation to form the tetronic acid unit. researchgate.netresearchgate.netnih.gov These examples highlight the complex synthetic strategies required for accessing this class of compounds.

Semi-Synthetic Derivatization of Ircinin II

Semi-synthetic chemistry involves using a naturally isolated compound as a starting material and performing chemical modifications to create derivatives. tapi.commdpi.comnih.gov This approach can be more efficient than total synthesis for generating a library of analogs, particularly when the natural product can be isolated in reasonable quantities. Semi-synthetic derivatization of Ircinin II could involve modifying functional groups such as hydroxyls, double bonds, or the furan and tetronic acid/γ-lactone moieties to explore how these changes impact biological activity. Although specific examples of semi-synthetic derivatization of Ircinin II were not prominently featured in the search results, the concept is a standard strategy in natural product research to improve potency, stability, or other properties. tapi.com The isolation of sulfated furanosesterterpenes, including sulfated forms of ircinin 1 and ircinin 2, from Ircinia species suggests that natural variations or potential semi-synthetic modifications could involve sulfation or other conjugations. tandfonline.com

Design and Synthesis of Ircinin II Analogs and Derivatives

The design and synthesis of analogs and derivatives of Ircinin II are crucial for understanding its mechanism of action and optimizing its biological activity. researchgate.netresearchgate.netcollaborativedrug.com This involves creating compounds that are structurally similar to Ircinin II but with specific modifications. These modifications can include alterations to the carbon backbone length or branching, changes in the position or geometry of double bonds, or derivatization of the furan and tetronic acid/γ-lactone rings. researchgate.netresearchgate.net The synthesis of such analogs allows researchers to systematically investigate the role of different parts of the molecule in its interaction with biological targets. For example, studies on related sesterterpenoids have involved the synthesis of derivatives with modified furan rings or altered side chains to probe their effects on activity. thieme-connect.comresearchgate.net The development of synthetic routes to related sesterterpene lactams, such as ircinialactam J, also provides access to a class of analogs with a modified head group (γ-lactam instead of furan/tetronic acid). researchgate.netresearchgate.net

Systematic Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. collaborativedrug.comwikipedia.orggardp.org By synthesizing and testing a series of structurally related compounds (analogs and derivatives), researchers can identify which parts of the molecule are essential for activity, which can be modified, and which modifications enhance or diminish the desired effect. collaborativedrug.comgardp.orglimu.edu.ly SAR studies are fundamental in the process of developing lead compounds into potential therapeutic agents.

Identification of Key Structural Features for Biological Potency

Research on Ircinin II and related sesterterpenoids has begun to identify key structural features contributing to their biological activities. For instance, the presence of furan and tetronic acid functional groups is common in many bioactive sesterterpenes from Ircinia species. researchgate.netmdpi.com Studies on related sesterterpenoids with leishmanicidal activity suggested that the γ-lactone (tetronic acid) moiety might be a key functional group for this activity. mdpi.com While specific, detailed SAR data for Ircinin II across a broad range of activities was not extensively available in the search results, the investigation of different sesterterpenes from Ircinia with varying structures and activities (e.g., ircinin-1, ircinin-2, ircinialactams) provides comparative data that informs SAR. researchgate.nettandfonline.com

Impact of Functional Group Modifications on Activity Profiles

Modifications to the functional groups of Ircinin II and its analogs can significantly impact their activity profiles. researchgate.netresearchgate.net For example, altering the furan ring or modifying the tetronic acid/γ-lactone moiety can lead to compounds with altered potency or selectivity for different biological targets. The comparison of the antiviral activity of isolated compounds, including ircinin-1 and ircinialactam J, has allowed for deductions regarding the structure-activity relationships within this class of sesterterpenoids. researchgate.netresearchgate.net The presence of a phenyl ring and an α,β-unsaturated-γ-lactam unit in ircinialactam J, compared to the furan ring in variabilin (B611640), highlights how changes in the head group can influence activity. researchgate.net

Conformational Analysis in SAR Elucidation

Conformational analysis, the study of the three-dimensional shapes that a molecule can adopt, plays a role in understanding SAR. nih.govnih.gov The biological activity of a compound is often dependent on its ability to bind to a specific biological target, such as a protein or enzyme. This binding is influenced by the molecule's shape and the spatial arrangement of its functional groups. limu.edu.ly While direct conformational analysis studies specifically focused on Ircinin II were not detailed in the search results, computational chemistry and quantum-mechanical calculations have been used in the structural elucidation of related ircinianin (B14507802) terpenoids, indicating the application of such methods in understanding the structures and potentially the conformations of these flexible molecules. researchgate.net Conformational preferences of linear sesterterpenes, influenced by their multiple double bonds, would likely play a role in their interactions with biological targets, and thus in their SAR.

Advanced Research Paradigms and Future Directions for Ircinin Ii Investigations

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Ircinin II Discovery

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, represent high-throughput methods for analyzing biological molecules on a large scale, offering comprehensive insights into the structure, function, and dynamics of organisms. humanspecificresearch.orguninet.edunih.govnih.govresearchgate.net These technologies are increasingly applied in natural product research to accelerate the identification of new drug targets and mechanisms. humanspecificresearch.org Metabolomics, specifically, involves the comprehensive analysis of metabolites within biological samples and is recognized as a rapidly expanding area with potential for natural product drug discovery. nih.gov Integrating data from various omics disciplines such as genomics, proteomics, transcriptomics, and metabolomics provides a more holistic view and a comprehensive understanding of biological systems and disease mechanisms. uninet.eduresearchgate.net While direct studies detailing the discovery of Ircinin II specifically through omics technologies were not found, the application of these methods to marine organisms, particularly sponges known to produce bioactive compounds, is a well-established approach in modern natural product discovery. nih.govnih.gov Omics can aid in understanding the metabolic pathways involved in the biosynthesis of compounds like Ircinin II within the sponge or its associated symbionts, identifying potential biomarkers, and exploring the biological effects of the compound at a molecular level. humanspecificresearch.orguninet.edunih.gov

Molecular Networking and Global Natural Products Social Molecular Networking (GNPS) for Diversification and Prioritization

Molecular networking, particularly through the Global Natural Products Social Molecular Networking (GNPS) platform, is a powerful mass spectrometry-based technique used to visualize the chemical diversity within complex natural product extracts and to prioritize compounds for isolation and characterization. uq.edu.ausemanticscholar.orgucsd.edunih.govmdpi.com GNPS creates a community for natural product researchers working with mass spectrometry data, enabling the organization and sharing of data to facilitate identification and discovery. ucsd.edunih.gov The technique generates a structured data table that reflects the molecular diversity by computing relationships between tandem mass spectrometry (MS/MS) spectra based on spectral similarity, allowing for the detection of related compounds (molecular families). nih.govmdpi.com This approach has been widely adopted by marine natural products researchers to map and prioritize chemical diversity. uq.edu.aumdpi.com Studies involving Ircinia species, known producers of sesterterpenes like Ircinin II, have utilized molecular networking to explore their chemical profiles and identify new analogues. semanticscholar.orgresearchgate.net The application of GNPS to extracts containing Ircinin II can help in identifying structurally related compounds, understanding the diversity of sesterterpenes produced by the source organism, and prioritizing novel analogues with potentially interesting bioactivities.

High-Throughput Screening (HTS) Platforms for Comprehensive Bioactivity Profiling

High-Throughput Screening (HTS) is a method designed for the rapid evaluation of the biological or biochemical activity of a large number of compounds. biobide.comassay.worksmdpi.comsci-hub.se It is a fundamental tool in drug discovery, used to identify active compounds, or "hits," that show potential therapeutic effects. biobide.comassay.works HTS platforms involve automated systems and large-scale data analysis to test vast libraries of chemical samples against specific biological targets or in cell-based assays. biobide.commdpi.com This approach allows for comprehensive bioactivity profiling, assessing the effects of compounds on various cellular processes or targets. biobide.comnih.gov While HTS is primarily focused on identifying active compounds through single-parameter assays, techniques like High-Content Screening (HCS) offer more detailed, multi-parameter analysis of cellular responses. biobide.com HTS can be implemented using in vitro biochemical assays, cell-based assays, or even whole-organism screens. mdpi.comsci-hub.se Given the reported bioactivities of Ircinin II, applying HTS platforms could enable the rapid evaluation of its activity across a wide range of biological targets or pathways, providing a more comprehensive understanding of its pharmacological potential and identifying new therapeutic applications.

Sustainable Bioproduction of Ircinin II

A significant challenge in the development of sponge-derived metabolites for commercial applications is ensuring a sustainable and economic supply, as relying solely on wild harvesting can deplete natural populations. nih.govnih.govresearchgate.net Therefore, developing sustainable bioproduction methods is crucial. researchgate.net

Ex Situ Cultivation and Aquaculture of Marine Sponges

Ex situ cultivation and aquaculture of marine sponges represent a promising strategy to obtain a sustainable supply of sponge biomass for metabolite extraction. researchgate.netnih.govnih.govfrontiersin.orgvliz.beresearchgate.net This involves growing sponges in controlled or semi-closed systems, offering advantages such as better control of environmental conditions like temperature, light, and food supply, compared to growth in the wild or open-water mariculture. researchgate.netnih.govnih.govresearchgate.net Studies have explored the possibility of maintaining Ircinia species, the source of Ircinin II, in recirculating aquaculture systems. nih.govnih.gov While significant growth may not always be visually apparent in short-term studies, the health of the sponges can be maintained. nih.gov It is important to note that transferring sponges to aquaculture systems can affect their associated microbial communities, which may, in turn, influence the production of natural products if the compounds are microbially produced. nih.govnih.gov Cultivating sponges from larvae is also being investigated as a promising method to enhance survival and growth rates. researchgate.netresearchgate.net

Biotechnological Approaches in Microbial Fermentation

Biotechnological approaches, particularly microbial fermentation, offer an alternative route for the sustainable production of natural products, especially when the compounds are produced by symbiotic microorganisms associated with the host organism. nih.govscispace.comfmach.itscribd.com It is known that secondary bioactive metabolites found in marine sponges can originate from their microbial symbionts. mdpi.com In cases where a sponge-associated bacterium is the producer of a compound of interest, strategies include isolating and cultivating the producer bacterium or using molecular techniques to transfer the symbiont's biosynthetic genes into a cultivable host. nih.gov While the specific biosynthesis of Ircinin II (whether solely by the sponge or involving microbial symbionts) would need to be elucidated, microbial fermentation presents a potential biotechnological pathway for its sustainable production if a microbial source is identified or engineered.

Computational Modeling and In Silico Drug Discovery

Computational modeling and in silico drug discovery utilize computational methods to simulate, predict, and design drug candidates, offering a faster and more cost-effective approach compared to traditional methods. patsnap.comcnr.itbioascent.com These techniques integrate computational chemistry, molecular modeling, and bioinformatics to aid in various stages of drug discovery, including target identification, lead discovery, optimization, and the prediction of pharmacokinetic properties. patsnap.comcnr.itbioascent.comcoriolis-pharma.commdpi.com Key applications include virtual screening of compound libraries, molecular docking to predict binding interactions between a compound and a biological target, and quantitative structure-activity relationship (QSAR) analysis to establish relationships between chemical structure and biological activity. patsnap.comcnr.itbioascent.com These methods can provide valuable insights into the potential mechanisms of action of bioactive compounds and help in the rational design of new chemical entities. patsnap.comcnr.it For Ircinin II, computational modeling could be employed to predict its interactions with potential biological targets, analyze its ADME (absorption, distribution, metabolism, excretion) properties, and guide the design of analogues with improved efficacy or specificity. patsnap.comcoriolis-pharma.commdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations play a vital role in elucidating the potential interactions between Ircinin II and its biological targets at the atomic level. These computational techniques can predict the binding affinity, orientation, and conformational changes that occur upon ligand-protein binding.

Studies involving molecular docking have been utilized to investigate the interaction of marine natural products, including "ircinin" (likely referring to Ircinin I or II, or a mixture), with key proteins involved in various biological pathways. For instance, molecular docking and dynamics simulations have been employed to explore the inhibitory potential of marine molecules against Janus kinases (JAKs), which are implicated in inflammatory diseases like rheumatoid arthritis. mdpi.comresearchgate.net These studies aim to identify potential binding sites and evaluate the stability of the ligand-protein complexes. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the chemical structure of compounds and their biological activity. By analyzing a series of structurally related compounds and their measured biological responses, QSAR models can predict the activity of new or untested compounds and provide insights into the structural features essential for activity.

Exploration of Novel Cellular and Molecular Targets

The exploration of novel cellular and molecular targets is crucial for fully understanding the therapeutic potential of Ircinin II. While initial research has pointed towards anti-inflammatory, antimicrobial, and potential anticancer activities, the specific proteins or pathways modulated by Ircinin II require further investigation. ontosight.airesearchgate.net

Research on marine natural products, including sesterterpenoids from Ircinia species, has identified a range of biological activities and suggested various potential targets. researchgate.netresearchgate.netmdpi.com For instance, some marine compounds have been shown to inhibit enzymes like phospholipase A2 (PLA2), which is involved in inflammatory pathways. vliz.bevliz.be Others have demonstrated effects on cell cycle progression and induction of apoptosis in cancer cells, suggesting targets within these regulatory pathways. nih.govsbmu.ac.irsemanticscholar.org

Although Ircinin II's precise molecular targets are not explicitly detailed in the provided snippets, its reported activities suggest potential interactions with enzymes, receptors, or signaling molecules involved in inflammation, microbial growth, and cancer cell proliferation and survival. Future research should focus on employing techniques such as target identification assays, pull-down experiments, and gene expression analysis to pinpoint the specific cellular and molecular components that Ircinin II interacts with to exert its biological effects. The potential for Ircinin II to act as an allosteric inhibitor, as suggested for a related compound targeting GSK-3β vaddc.org, also warrants exploration.

Challenges and Opportunities in Ircinin II Research and Development

Research and development of Ircinin II face several challenges and present numerous opportunities. One significant challenge in working with marine natural products like Ircinin II is their limited availability from natural sources, as they are often isolated in small quantities from sponges that are difficult to culture or collect sustainably. nih.gov The complex chemical structure of Ircinin II may also pose challenges for large-scale synthesis.

Another challenge lies in the need for more in-depth studies to fully elucidate its mechanisms of action and identify specific molecular targets. While broad biological activities have been reported, a detailed understanding at the molecular level is often lacking. ontosight.airesearchgate.netsemanticscholar.org This lack of specificity can hinder the rational design of improved analogs and the prediction of potential off-target effects.

Despite these challenges, Ircinin II offers significant opportunities. Its diverse biological activities suggest potential therapeutic applications in various areas, including inflammatory diseases, infectious diseases, and cancer. ontosight.airesearchgate.net The unique chemical scaffold of Ircinin II, as a sesterterpenoid with a furan (B31954) ring, provides a basis for the development of novel chemical entities with potentially superior properties. ontosight.aigeomar.de

Opportunities exist in employing advanced techniques such as synthetic biology and aquaculture to ensure a sustainable supply of Ircinin II or its precursors. nih.gov Further research utilizing advanced computational methods like molecular dynamics and QSAR modeling can accelerate the identification of key structural features and potential targets. mdpi.comresearchgate.netresearchgate.net Exploring novel drug delivery systems could also improve the bioavailability and targeted delivery of Ircinin II. The potential for synergistic effects with other compounds opens avenues for combination therapies. semanticscholar.org Addressing the challenges through interdisciplinary collaboration and the application of cutting-edge technologies will be crucial to fully realize the therapeutic potential of Ircinin II.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Ircinin II’s structural integrity, and how can researchers validate their findings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity. For reproducibility, cross-validate results with independent techniques (e.g., infrared spectroscopy for functional groups) and compare spectral data with published literature. Ensure experimental protocols align with guidelines for compound characterization, such as reporting solvent systems, column specifications, and calibration standards .

Q. How can researchers optimize synthesis protocols for Ircinin II to improve yield and scalability?

- Methodological Answer : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). Use response surface methodology to identify optimal conditions. Validate scalability by repeating synthesis at pilot scale and comparing purity/yield metrics. Document deviations from published protocols, including purification steps (e.g., recrystallization solvents, gradient elution in HPLC) .

Q. What in vitro assays are suitable for preliminary evaluation of Ircinin II’s bioactivity?

- Methodological Answer : Prioritize cell-based assays (e.g., cytotoxicity via MTT assay, enzyme inhibition using fluorogenic substrates) with positive and negative controls. Validate results using orthogonal methods (e.g., Western blot for protein expression changes). Ensure cell lines and assay conditions (e.g., incubation time, dose range) are consistent with prior studies to facilitate cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity profiles of Ircinin II across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies (e.g., compound purity, assay protocols, cell line heterogeneity). Perform side-by-side experiments under standardized conditions, including batch-to-batch purity verification via HPLC. Use statistical tools (e.g., Bland-Altman plots) to quantify variability and identify confounding factors .

Q. What experimental strategies can elucidate Ircinin II’s mechanism of action at the molecular level?

- Methodological Answer : Combine proteomics (e.g., affinity purification-mass spectrometry) to identify binding partners with molecular dynamics simulations to model ligand-receptor interactions. Validate hypotheses using knockout cell lines or competitive binding assays. Cross-reference findings with pathway enrichment analysis to contextualize biological relevance .

Q. How should researchers design studies to investigate synergistic effects between Ircinin II and other bioactive compounds?

- Methodological Answer : Use factorial experimental designs to test combinatorial doses, employing metrics like Combination Index (CI) or Synergy Scores. Incorporate isobolographic analysis to distinguish additive vs. synergistic effects. Validate results in multiple models (e.g., 2D vs. 3D cell cultures) and use pharmacokinetic modeling to predict in vivo relevance .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Ircinin II studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals and assess goodness-of-fit (e.g., R², residual plots). For non-linear responses, apply model selection criteria (Akaike Information Criterion) to avoid overfitting .

Q. How can researchers address batch-to-batch variability in Ircinin II during data interpretation?

- Methodological Answer : Implement quality control (QC) protocols, including HPLC purity checks (>95%) and spectroscopic fingerprinting. Use multivariate analysis (e.g., principal component analysis) to correlate variability in compound characteristics (e.g., impurity profiles) with biological outcomes. Report batch-specific data in supplementary materials .

Ethical and Methodological Rigor

Q. What frameworks ensure ethical and rigorous formulation of research questions for Ircinin II studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question development. For preclinical studies, adhere to ARRIVE guidelines for experimental design transparency. Include negative controls and power analysis to justify sample sizes, minimizing Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。